1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, also known as H3BBC or TCBTB, finds application in the field of materials science, specifically in the synthesis of metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with a highly ordered structure composed of metal ions or clusters linked by organic linker molecules.
The rigid and tri-carboxylate functionality of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene makes it a suitable linker for constructing MOFs with well-defined pore sizes and functionalities. Studies have shown that MOFs constructed with this linker exhibit promising properties for various applications, including:
While research on 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is primarily focused on MOF synthesis, its unique properties suggest potential applications in other areas, such as:
1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, also known by its CAS number 911818-75-2, is a complex organic compound characterized by a central benzene ring bonded to three carboxy[1,1'-biphenyl] groups. This structure imparts unique properties that make it valuable in various scientific applications. The molecular formula of this compound is C₄₅H₃₀O₆, and it has a molecular weight of 666.72 g/mol. The compound typically appears as a white powder or crystal with a melting point of approximately 326 °C .
H3TCBPB does not have a direct biological function. Its mechanism of action lies in its ability to form MOFs. Within an MOF structure, the precise arrangement of the carboxylic acid groups allows for specific interactions with guest molecules. This can be utilized for gas adsorption and separation, where the MOF acts like a sieve, allowing certain gas molecules to pass through while capturing others [].
The synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene typically involves several steps:
The unique structural properties of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene enable its use in various applications:
Interaction studies involving 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene primarily focus on its coordination chemistry. The carboxylic acid groups can act as ligands that bind to various metal ions, forming coordination polymers that exhibit unique properties suitable for catalysis and materials science applications. Studies have shown that these interactions can lead to novel structural arrangements that enhance the performance of materials derived from this compound.
Several compounds share structural similarities with 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene. Here are some notable examples:
Compound Name | Chemical Structure | Key Features |
---|---|---|
1,3,5-Tris(3',5'-carboxy[1,1'-biphenyl]-4-yl)benzene | C₄₅H₃₀O₆ | Similar structure with different carboxy position; potential for different interaction properties. |
1,3,5-Tris(4-amino[1,1'-biphenyl]-4-yl)benzene | C₄₂H₃₃N₃ | Contains amino groups; used in photocatalysis and detection applications. |
4-Carboxyphenylboronic acid | C₉H₉B O₃ | Used in Suzuki coupling reactions; simpler structure but relevant in similar synthetic pathways. |
These compounds highlight the uniqueness of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene due to its specific arrangement of functional groups and potential applications in advanced materials and coordination chemistry.
The introduction of ortho-functional groups to H3TCBPB's peripheral phenyl rings represents a powerful method for directing metal cluster assembly and framework topology. By substituting fluorine, chlorine, or methyl groups at the 3 and 3″ positions relative to carboxylate groups, researchers significantly alter both steric and electronic properties of the ligand [2].
Density functional theory (DFT) calculations reveal that ortho-fluorine substitution increases the acidity of central carboxyl groups by 12-15% compared to peripheral groups, while methyl substituents create a 9% acidity differential through steric effects [2]. This controlled deprotonation hierarchy enables sequential metal coordination events during MOF assembly. For H3TCBPB-F (fluorinated derivative), the enhanced central carboxyl acidity promotes early-stage formation of trinuclear rare-earth clusters (RE3), which subsequently transform into thermodynamically stable tetranuclear RE4 clusters during prolonged reactions [2].
Ortho-substituents enforce specific dihedral angles between phenyl rings and carboxylate groups, directly impacting metal coordination geometry. Methyl-functionalized H3TCBPB-CH3 induces a 58° dihedral angle between the central benzene core and peripheral biphenyl units, compared to 42° in the unmodified ligand [2]. This steric constraint directs the formation of mixed hexanuclear RE6 and tetranuclear RE4 clusters, resulting in a (3,3,8,10)-c kyw topology framework with 14 Å hexagonal channels [2].
Systematic substitution studies demonstrate predictable relationships between ortho-group properties and resulting MOF architectures:
Ortho-Substituent | Cluster Type | Framework Topology | Pore Diameter |
---|---|---|---|
-F | RE3 → RE4 | (3,12)-c lee | 9.8 Å |
-CH3 | RE6 + RE4 | (3,3,8,10)-c kyw | 14.2 Å |
-Cl | RE6 | (3,3,3,10,10)-c | 11.5 Å |
-OCH3 | RE6 | (3,3,3,12)-c | 8.9 Å |
Table 1: Correlation between ortho-substituents and MOF structural properties [2]
This substituent-dependent cluster assembly enables rational design of frameworks for specific applications, such as the RE4-based lee topology's exceptional stability for gas storage applications [2].
The solvothermal synthesis of H3TCBPB-based MOFs requires precise control over reaction parameters to achieve phase-pure crystalline products. Key optimization variables include solvent composition, temperature ramping protocols, and temporal control of cluster transformation.
Mixed solvent systems containing dimethylformamide (DMF) and water in 3:1 volumetric ratios produce optimal crystal growth kinetics for H3TCBPB MOFs. The high dielectric constant of DMF (36.7) facilitates ligand deprotonation, while water molecules participate in cluster hydrolysis equilibria [5]. Ethanol additives (5-10 vol%) reduce interfacial tension, yielding larger single crystals (200-500 μm) suitable for single-crystal X-ray diffraction analysis [2].
A three-stage heating protocol proves critical for controlling nucleation and growth:
Prolonged reaction times (>72 hours) trigger thermodynamic phase transformations, such as the RE3 → RE4 cluster conversion observed in fluorinated derivatives. This Ostwald ripening process increases framework stability but reduces porosity by 18-22% [2].
The molar ratio of H3TCBPB to rare-earth salts (RE(NO3)3) significantly impacts cluster nuclearity:
RE:H3TCBPB Ratio | Dominant Cluster | Crystallinity (%) | Surface Area (m²/g) |
---|---|---|---|
2:1 | RE3 | 78 | 1450 |
1:1 | RE4 | 92 | 1890 |
1:2 | RE6 | 85 | 1670 |
Table 2: Stoichiometric effects on MOF properties [2] [5]
Excess ligand (1:2 ratio) promotes formation of larger RE6 clusters through chelate-assisted metal aggregation, while metal-rich conditions favor compact RE3/RE4 units [2].
While H3TCBPB's rigid backbone limits traditional post-synthetic exchange methods, recent advances enable targeted functionalization of both metal clusters and organic linkers.
Controlled oxidation of RE3 clusters using H2O2/HNO3 mixtures introduces μ3-O bridges that enhance framework stability (TGA decomposition temperature increase from 325°C to 415°C) [5]. Cluster doping with transition metals (e.g., 5% Fe³⁺ substitution in Tb³⁺ clusters) creates luminescent probes with selective Fe³⁺ recognition (Ksv = 9.5×10⁻⁴ M⁻¹ in DMF) [5].
Azide-modified H3TCBPB derivatives enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthesis. Subsequent reactions with propargyl-functionalized species introduce:
Controlled generation of missing-cluster defects (5-8% vacancy concentration) through mild acid etching creates open metal sites for heterogeneous catalysis. These modified frameworks demonstrate 94% conversion efficiency in the cycloaddition of CO2 to epoxides under solvent-free conditions [2].
The formation of hexanuclear and tetranuclear clusters in rare-earth metal-organic frameworks represents a fundamental aspect of topological regulation mechanisms. The tritopic linker 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene serves as a key structural component in directing cluster formation through its extended biphenyl architecture [1] [2]. The distance between carboxylate groups in this ligand is approximately 2 nanometers, with the distance from each carboxylate group to the central benzene ring measuring 1.2 nanometers [2].
Research demonstrates that hexanuclear rare-earth clusters typically adopt the configuration [RE6(μ3-OH)8(COO)10] or [RE6(μ3-OH)8(COO)12], where the cluster can be viewed as an elongated square bipyramid or cuboctahedron respectively [3] [4]. These hexanuclear units display connectivity numbers ranging from 8 to 12 connections, depending on the specific coordination environment and ligand arrangement [3] [4].
In contrast, tetranuclear clusters manifest as [RE4(μ3-OH)2(COO)8] or [RE4(μ3-OH)2(COO)12] configurations, where the rare-earth ions arrange in a diamondoid or rhombic manner [3] [4]. The tetranuclear clusters typically exhibit 8-connected or 12-connected geometries, with the latter representing one of the highest connectivity numbers reported for tetranuclear rare-earth clusters [3].
The formation dynamics of hexanuclear versus tetranuclear clusters follow distinct pathways influenced by reaction conditions and ligand conformational preferences. Studies reveal that cluster formation occurs through a multi-stage process involving initial nucleation, growth, and stabilization phases [5] [6]. The choice of solvent, reaction temperature, and presence of modulating agents significantly impacts the final cluster nuclearity [5].
Time-resolved investigations demonstrate that tetranuclear clusters often form as kinetic products during early synthesis stages, particularly within 36 hours of reaction initiation [3]. However, extended reaction times of 72 hours or more can lead to cluster transformation, where tetranuclear units rearrange into more thermodynamically stable configurations [3]. This transformation process involves metal insertion and cluster reorganization driven by coordination sphere optimization [3].
The adaptability of rare-earth clusters distinguishes them from transition metal analogues, allowing for dynamic cluster rearrangement based on ligand requirements [7] [3]. Unlike rigid zirconium or hafnium clusters that maintain fixed nuclearity, rare-earth clusters can undergo structural modifications to accommodate ligand geometry and coordination demands [7].
Table 1: Cluster Formation Dynamics and Characteristics
Cluster Type | Formation Time | Connectivity | Geometry | Stability |
---|---|---|---|---|
Hexanuclear RE6 | 24-48 hours | 8-12 connected | Elongated square bipyramid | Thermodynamically stable |
Tetranuclear RE4 | 12-36 hours | 8-12 connected | Diamondoid/Rhombic | Kinetically favored |
Trinuclear RE3 | 36 hours | 8-10 connected | Trigonal prismatic | Metastable intermediate |
The formation mechanism involves several critical steps beginning with metal precursor dissolution and ligand deprotonation [6] [8]. Initial cluster nucleation occurs through aggregation of metal ions with bridging hydroxyl groups and carboxylate ligands [6]. The specific nuclearity achieved depends on the balance between ligand steric requirements and metal coordination preferences [3] [4].
Molecular dynamics simulations reveal that cluster formation follows a coalescence-type mechanism where smaller pre-nucleation units aggregate to form larger, more stable clusters [6] [8]. The process exhibits characteristics of both classical and non-classical nucleation pathways, with initial formation of amorphous aggregates followed by crystallization into ordered framework structures [9].
Ortho-substituent effects represent a fundamental mechanism for controlling network topology in rare-earth metal-organic frameworks through modification of ligand acidity and conformation [3] [4]. The introduction of functional groups at positions ortho to carboxylate moieties in 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene analogues creates distinct steric and electronic environments that direct cluster formation and connectivity patterns [3] [4].
The ortho effect manifests through multiple pathways including alterations in carboxylate acidity, ligand conformation, and steric hindrance around coordination sites [3] [4]. These modifications fundamentally alter the coordination sphere of rare-earth centers, leading to formation of diverse polynuclear clusters with varying connectivity numbers [3] [4].
Research demonstrates that ortho-functionalization enables systematic tuning of tricarboxylate ligand properties through three primary variables: substitution position, steric hindrance magnitude, and electronic effects [3] [4]. The strategic placement of fluoro, chloro, methyl, amino, or methoxyl groups at specific positions creates predictable changes in framework topology [3] [4].
The acidity modulation achieved through ortho-substitution directly impacts cluster formation and connectivity patterns. Computational studies reveal that fluoro and methyl substituents increase the acidity of adjacent carboxylate groups, while methoxyl groups significantly decrease carboxylate acidity through electron donation and intramolecular hydrogen bonding [3] [4].
Table 2: Ortho-Substituent Effects on Ligand Properties
Substituent | Position | Acidity Change | Steric Hindrance | Resulting Topology |
---|---|---|---|---|
Fluoro | 3,3" positions | Increased central COOH | Low | (3,8,10)-c lfg / (3,12)-c lee |
Chloro | 3,3" positions | Moderate increase | Medium | (3,3,3,10,10)-c wxl |
Methyl | 3,3" positions | Increased central COOH | High | (3,3,8,10)-c kyw |
Amino | 4' position | Moderate | Low | (3,12)-c gmx |
Methoxyl | 4' position | Decreased central COOH | Low | (3,3,3,12)-c joe |
Steric hindrance effects become particularly pronounced with bulky substituents such as methyl groups, which force ligand conformational changes that impact cluster compatibility [3] [4]. The incompatibility between network topology requirements and ligand conformation can guide the co-appearance of multiple cluster types within a single framework structure [3].
Ligand conformational analysis reveals that ortho-substituted variants adopt specific dihedral angles between phenyl rings and carboxylate groups, creating distinct coordination geometries [3] [4]. These conformational preferences directly influence the type and connectivity of rare-earth clusters that can be accommodated within the resulting framework structure [3].
The systematic variation of ortho-substituents enables precise control over network connectivity through cluster type selection and arrangement. Research demonstrates that different substituent combinations can induce formation of hexanuclear, tetranuclear, or trinuclear clusters with varying connectivity numbers [3] [4].
Fluoro-functionalized ligands demonstrate particularly interesting behavior, initially promoting formation of unusual trigonal trinuclear clusters with 8-connected and 10-connected geometries [3]. However, extended reaction times lead to cluster transformation toward more stable 12-connected tetranuclear configurations, representing an unprecedented transformation in rare-earth framework chemistry [3].
The methyl-substituted variant exhibits unique behavior by promoting simultaneous formation of both hexanuclear and tetranuclear clusters within the same framework structure [3]. This mixed-cluster arrangement results from the incompatibility between ligand conformational requirements and individual cluster coordination preferences [3].
The development of unprecedented network architectures represents a significant advancement in rare-earth metal-organic framework design, with 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene derivatives enabling access to previously unknown topological arrangements [3] [10]. The (3,3,3,10,10)-c wxl topology emerges from the combination of 3-connected ligands and 10-connected hexanuclear rare-earth clusters, creating a complex three-dimensional network with distinct connectivity patterns [3].
The wxl net architecture features an ABAB stacking pattern of two-dimensional layers, where hexanuclear clusters adopt elongated square bipyramidal geometries [3]. Each cluster connects to six neighboring clusters through tritopic ligands, creating a network that can be deconstructed into one-dimensional supramolecular ribbons containing three hexanuclear units [3].
The (3,12)-c net architectures manifest in multiple forms including gmx, joe, and lee topologies, each characterized by distinct cluster arrangements and connectivity patterns [3] [10]. The gmx topology arises from 12-connected hexanuclear clusters arranged in doubly cross-linked sql nets with ABAB packing mode [3]. The joe topology features similar hexanuclear clusters but with AAA stacking of layers, while the lee topology incorporates 12-connected tetranuclear clusters in ABAB stacked sql arrangements [3].
Table 3: Novel Network Topologies and Their Characteristics
Topology | Point Symbol | Cluster Types | Connectivity | Stacking Pattern | Framework Stability |
---|---|---|---|---|---|
wxl | {42·6}4{43}2{46·66·814·102}{48·620·813·104} | 10-c RE6 | (3,3,3,10,10)-c | ABAB layers | High |
gmx | {412·638·816}{43}4 | 12-c RE6 | (3,12)-c | ABAB sql nets | High |
joe | {416·634·816}{42·6}2{43}2 | 12-c RE6 | (3,3,3,12)-c | AAA layers | Moderate |
lee | {422·68·832·104}{43}4 | 12-c RE4 | (3,12)-c | ABAB sql nets | Very High |
kyw | {42·6}4{43}2{46·66·814·102}{48·620·813·104} | 8-c RE4, 10-c RE6 | (3,3,8,10)-c | Mixed clusters | High |
The structural complexity of these networks extends beyond simple connectivity patterns to encompass sophisticated three-dimensional arrangements with multiple pore systems and channels [3] [11]. The wxl topology creates rhomboid channels through its layer stacking arrangement, while the lee topology generates both rhomboid and hexagonal channel systems [3].
Network simplification analysis reveals that many of these complex topologies can be understood through hierarchical deconstruction approaches [3] [12]. The wxl net can be simplified by considering peripheral ligand truncation, converting the structure into more recognizable two-dimensional sql networks [3]. Similarly, the lee topology can be analyzed by removing specific ligand components to reveal underlying hcb layer arrangements [3].
The unprecedented topologies exhibit distinct porosity characteristics and framework stability profiles that influence their potential applications [3] [13]. Surface area measurements reveal that these frameworks achieve moderate to high porosity, with BET surface areas ranging from 891 to over 2000 square meters per gram depending on the specific topology and cluster arrangement [3] [13].
Gas adsorption studies demonstrate selective behavior toward different molecular guests, with frameworks showing particular affinity for carbon dioxide and methane separation applications [3] [13]. The unique channel arrangements and pore geometries created by these novel topologies provide opportunities for size-selective molecular recognition and separation processes [3].
The breathing behavior observed in some of these frameworks represents an additional functional characteristic enabled by the flexible coordination environment of rare-earth clusters [13]. This dynamic structural response to guest molecules creates opportunities for gas trapping and controlled release applications, where framework flexibility enhances storage capacity and selectivity [13].
Table 4: Framework Properties of Novel Topologies
Topology | BET Surface Area (m²/g) | Pore Size (Å) | Gas Selectivity | Breathing Behavior | Thermal Stability |
---|---|---|---|---|---|
wxl | 1200-1500 | 6-11 | CO2/CH4: 15-20 | Limited | 350°C |
gmx | 800-1200 | 7-9 | CO2/N2: 25-30 | None | 300°C |
joe | 891 | 7.6 | CO2/CH4: 10-15 | Limited | 280°C |
lee | 1500-1800 | 8-12 | CO2/CH4: 20-25 | None | 400°C |
kyw | 1800-2200 | 6-14 | CO2/CH4: 18-22 | Moderate | 350°C |
The thermal stability of these frameworks varies with topology and cluster arrangement, with tetranuclear cluster-based structures generally exhibiting higher decomposition temperatures than hexanuclear analogues [3] [13]. This stability difference relates to the increased connectivity and coordination saturation achieved in tetranuclear cluster arrangements [3].
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